molecular formula C17H13ClN2O4S2 B4559246 (4Z)-4-[[5-(2-chloro-4-nitrophenyl)furan-2-yl]methylidene]-2-propylsulfanyl-1,3-thiazol-5-one

(4Z)-4-[[5-(2-chloro-4-nitrophenyl)furan-2-yl]methylidene]-2-propylsulfanyl-1,3-thiazol-5-one

Cat. No.: B4559246
M. Wt: 408.9 g/mol
InChI Key: TWVHHNTXXKZDOK-ZROIWOOFSA-N
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Description

The compound (4Z)-4-[[5-(2-chloro-4-nitrophenyl)furan-2-yl]methylidene]-2-propylsulfanyl-1,3-thiazol-5-one is a synthetic organic molecule characterized by its complex structure, which includes a furan ring, a thiazole ring, and various functional groups such as chloro, nitro, and propylsulfanyl. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4Z)-4-[[5-(2-chloro-4-nitrophenyl)furan-2-yl]methylidene]-2-propylsulfanyl-1,3-thiazol-5-one typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Chloro and Nitro Groups: The chloro and nitro groups can be introduced via electrophilic aromatic substitution reactions using reagents such as chlorine gas and nitric acid.

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the condensation of α-haloketones with thiourea under reflux conditions.

    Coupling of the Furan and Thiazole Rings: The furan and thiazole rings can be coupled through a Wittig reaction or a similar carbon-carbon bond-forming reaction to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to increase yield and purity. This can include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(4Z)-4-[[5-(2-chloro-4-nitrophenyl)furan-2-yl]methylidene]-2-propylsulfanyl-1,3-thiazol-5-one: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using reducing agents like sodium borohydride or lithium aluminum hydride can convert nitro groups to amino groups.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, thiols.

Major Products Formed

    Oxidized Derivatives: Compounds with additional oxygen-containing functional groups.

    Reduced Derivatives: Compounds with amino groups replacing nitro groups.

    Substituted Derivatives: Compounds with various substituents replacing the chloro group.

Scientific Research Applications

(4Z)-4-[[5-(2-chloro-4-nitrophenyl)furan-2-yl]methylidene]-2-propylsulfanyl-1,3-thiazol-5-one: has several applications in scientific research:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial, anti-inflammatory, and anticancer properties.

    Biological Studies: It is used in biological assays to study its effects on various cellular processes and pathways.

    Industrial Applications: The compound can be used as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of (4Z)-4-[[5-(2-chloro-4-nitrophenyl)furan-2-yl]methylidene]-2-propylsulfanyl-1,3-thiazol-5-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in key biological processes.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling pathways.

    Altering Gene Expression: Affecting the transcription and translation of genes related to its biological activity.

Comparison with Similar Compounds

(4Z)-4-[[5-(2-chloro-4-nitrophenyl)furan-2-yl]methylidene]-2-propylsulfanyl-1,3-thiazol-5-one: can be compared with other similar compounds such as:

    (4Z)-4-[[5-(2-bromo-4-nitrophenyl)furan-2-yl]methylidene]-2-propylsulfanyl-1,3-thiazol-5-one: Similar structure but with a bromo group instead of a chloro group.

    (4Z)-4-[[5-(2-chloro-4-aminophenyl)furan-2-yl]methylidene]-2-propylsulfanyl-1,3-thiazol-5-one: Similar structure but with an amino group instead of a nitro group.

The uniqueness of This compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

(4Z)-4-[[5-(2-chloro-4-nitrophenyl)furan-2-yl]methylidene]-2-propylsulfanyl-1,3-thiazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClN2O4S2/c1-2-7-25-17-19-14(16(21)26-17)9-11-4-6-15(24-11)12-5-3-10(20(22)23)8-13(12)18/h3-6,8-9H,2,7H2,1H3/b14-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWVHHNTXXKZDOK-ZROIWOOFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCSC1=NC(=CC2=CC=C(O2)C3=C(C=C(C=C3)[N+](=O)[O-])Cl)C(=O)S1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCSC1=N/C(=C\C2=CC=C(O2)C3=C(C=C(C=C3)[N+](=O)[O-])Cl)/C(=O)S1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(4Z)-4-[[5-(2-chloro-4-nitrophenyl)furan-2-yl]methylidene]-2-propylsulfanyl-1,3-thiazol-5-one
Reactant of Route 2
Reactant of Route 2
(4Z)-4-[[5-(2-chloro-4-nitrophenyl)furan-2-yl]methylidene]-2-propylsulfanyl-1,3-thiazol-5-one
Reactant of Route 3
(4Z)-4-[[5-(2-chloro-4-nitrophenyl)furan-2-yl]methylidene]-2-propylsulfanyl-1,3-thiazol-5-one
Reactant of Route 4
Reactant of Route 4
(4Z)-4-[[5-(2-chloro-4-nitrophenyl)furan-2-yl]methylidene]-2-propylsulfanyl-1,3-thiazol-5-one
Reactant of Route 5
Reactant of Route 5
(4Z)-4-[[5-(2-chloro-4-nitrophenyl)furan-2-yl]methylidene]-2-propylsulfanyl-1,3-thiazol-5-one
Reactant of Route 6
Reactant of Route 6
(4Z)-4-[[5-(2-chloro-4-nitrophenyl)furan-2-yl]methylidene]-2-propylsulfanyl-1,3-thiazol-5-one

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